
C333H pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C333H

Cat. No.: B606446 Get Quote

An In-Depth Technical Guide on the Pharmacology and Toxicology of ITI-333

Disclaimer: This document provides a comprehensive overview of the publicly available data on

ITI-333. The initial query for "C333H" yielded no results, and it is strongly presumed that this

was a typographical error for ITI-333, the subject of this guide. This whitepaper is intended for

researchers, scientists, and drug development professionals.

Executive Summary
ITI-333 is a novel, orally bioavailable small molecule in development for the treatment of

substance use disorders, particularly opioid use disorder (OUD), as well as psychiatric

comorbidities and pain.[1][2] It possesses a unique pharmacological profile, acting as a potent

antagonist at serotonin 5-HT2A receptors and a biased, partial agonist at μ-opioid (MOP)

receptors.[1][2][3] This dual mechanism is designed to address symptoms of drug withdrawal,

mitigate dysphoria, and reduce the risk of relapse, while exhibiting a favorable safety profile

with low abuse potential.[1][2][3] Preclinical studies have demonstrated its efficacy in animal

models of opioid withdrawal and reinstatement, and it has advanced to Phase 1 clinical trials in

healthy volunteers.[3][4][5]

Pharmacology
Mechanism of Action
ITI-333's therapeutic potential stems from its multi-receptor engagement. It is a potent 5-HT2A

receptor antagonist and a biased partial agonist at the μ-opioid receptor (MOR).[1][2][3]

Additionally, it shows lesser antagonist activity at adrenergic α1A and dopamine D1 receptors.
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[1][3] The biased agonism at the MOR is characterized by a lack of β-arrestin recruitment, a

pathway associated with some of the adverse effects of conventional opioids.[1][3]

Pharmacodynamics
In vitro studies have characterized ITI-333's high-affinity binding to its primary targets.[1][3][6]

In vivo, it has been shown to block 5-HT2A receptor-mediated behaviors, such as head

twitches in mice.[1][3] Its activity at the μ-opioid receptor is demonstrated by its naloxone-

sensitive analgesic effects.[1][3] Furthermore, ITI-333 has been shown to suppress the somatic

signs of naloxone-precipitated oxycodone withdrawal in mice and reduce heroin cue-induced

reinstatement in rats, without showing signs of tolerance or physical dependence after chronic

administration.[1][3]

Pharmacokinetics
ITI-333 is described as an orally bioavailable compound.[6] Phase 1 clinical trials have been

initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers through

single and multiple ascending dose studies.[4][5] Detailed quantitative data from these studies

are not yet publicly available.

Toxicology and Safety Profile
Preclinical safety studies indicate that ITI-333 has a low potential for abuse.[4] In animal

models, it was not intravenously self-administered by heroin-maintained rats or rhesus

monkeys.[1][3] Acutely, ITI-333 did not impair gastrointestinal or pulmonary function in rats.[1]

[3] Chronic dosing in rats did not appear to induce tolerance or physical dependence.[1][3]

Data Presentation
Table 1: In Vitro Receptor Binding and Functional
Activity of ITI-333
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Receptor Assay Type Species Value Unit Reference

5-HT2A
Binding

Affinity (Ki)
Human 8 nM [1][3]

μ-Opioid

(MOP)

Binding

Affinity (Ki)
Human 11 nM [1][3]

Adrenergic

α1A

Binding

Affinity (Ki)
Human 28 nM [1][3]

Dopamine D1
Binding

Affinity (Ki)
Human 50 nM [1][3]

μ-Opioid

(MOP)

Antagonist

Activity

(IC50)

Human 641.5 nM

μ-Opioid

(MOP)

Antagonist

Activity (KB)
Human 71.4 nM

Table 2: In Vivo Pharmacological Effects of ITI-333
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Animal Model Effect Species Key Findings Reference

Opioid

Reinstatement

Heroin cue-

induced

reinstatement

Rat

Suppressed

reinstatement

responding

[1][3]

Opioid

Withdrawal

Naloxone-

precipitated

oxycodone

withdrawal

Mouse

Suppressed

somatic signs of

withdrawal

[1][3]

Analgesia

Naloxone-

sensitive

analgesia

Mouse
Elicited analgesic

effects
[1][3]

5-HT2A

Receptor-

Mediated

Behavior

Head twitch

response
Mouse

Blocked 5-HT2A

receptor-

mediated head

twitch

[1][3]

MOP Receptor-

Mediated

Behavior

Motor

hyperactivity
Mouse

Blocked MOP

receptor-

mediated motor

hyperactivity

[1][3]

Abuse Liability
Intravenous self-

administration

Rat, Rhesus

Monkey

Not self-

administered
[1][3]

Experimental Protocols
Detailed, proprietary experimental protocols are not publicly available. The following are

summaries of the methodologies as described in the cited literature.

Receptor Binding Assays
Cell-based assays were utilized to determine the receptor binding and intrinsic efficacy of ITI-

333.[1][3] These assays typically involve the use of cell lines recombinantly expressing the

target receptors. The binding affinity is determined by measuring the displacement of a

radiolabeled ligand by increasing concentrations of the test compound (ITI-333). Functional
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activity, such as agonism or antagonism, is assessed by measuring downstream signaling

events, for example, changes in intracellular calcium or cyclic AMP (cAMP) levels.[3]

Animal Models of Opioid Withdrawal and Relapse
Animal models were employed to evaluate the in vivo efficacy of ITI-333.[1][3] For opioid

withdrawal studies, animals are made physically dependent on an opioid, such as oxycodone.

Withdrawal is then precipitated by the administration of an opioid antagonist like naloxone, and

the somatic signs of withdrawal are observed and quantified. To assess the effects on relapse,

animal models of drug-seeking behavior, such as cue-induced reinstatement of heroin self-

administration, are used.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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